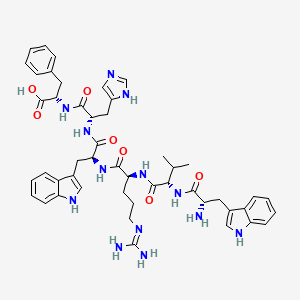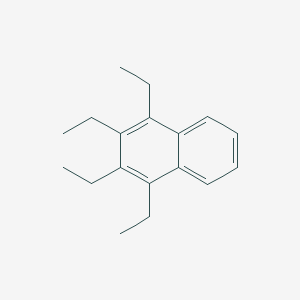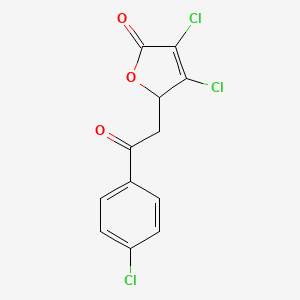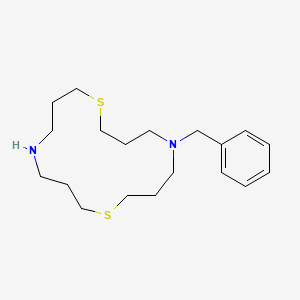![molecular formula C14H22N6 B14258411 1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane CAS No. 383180-16-3](/img/structure/B14258411.png)
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane is a compound that features two imidazole rings connected by a diazocane backbone. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical properties to the compound. This structure makes it a versatile ligand in coordination chemistry and a potential candidate for various applications in medicinal chemistry and material science.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane typically involves the reaction of imidazole derivatives with diazocane precursors. One common method is the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole rings . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production methods for this compound may involve multi-step synthesis processes, including the preparation of intermediate compounds and their subsequent cyclization. The use of high-throughput synthesis and purification techniques ensures the scalability and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane undergoes various chemical reactions, including:
Oxidation: The imidazole rings can be oxidized to form imidazole N-oxides.
Reduction: Reduction reactions can convert imidazole N-oxides back to imidazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the imidazole rings are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like halides, amines, and thiols are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazole derivatives, imidazole N-oxides, and reduced imidazole compounds.
Wissenschaftliche Forschungsanwendungen
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane has several scientific research applications:
Chemistry: It serves as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: The compound is studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Research explores its use in drug development, particularly for its antimicrobial and anticancer properties.
Wirkmechanismus
The mechanism of action of 1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane involves its ability to coordinate with metal ions, forming stable complexes. These complexes can interact with biological targets, such as enzymes and receptors, modulating their activity. The imidazole rings play a crucial role in binding to metal ions and facilitating these interactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4-Bis[(1H-imidazol-1-yl)methyl]benzene: Similar in structure but with a benzene ring instead of a diazocane backbone.
1,3,5-Tris(imidazol-1-ylmethyl)benzene: Contains three imidazole rings attached to a benzene ring.
Uniqueness
1,5-Bis[(1H-imidazol-5-yl)methyl]-1,5-diazocane is unique due to its diazocane backbone, which provides flexibility and distinct spatial arrangement compared to benzene-based analogs. This structural difference can influence its binding properties and reactivity, making it a valuable compound for specific applications in coordination chemistry and material science.
Eigenschaften
CAS-Nummer |
383180-16-3 |
|---|---|
Molekularformel |
C14H22N6 |
Molekulargewicht |
274.36 g/mol |
IUPAC-Name |
1,5-bis(1H-imidazol-5-ylmethyl)-1,5-diazocane |
InChI |
InChI=1S/C14H22N6/c1-3-19(9-13-7-15-11-17-13)5-2-6-20(4-1)10-14-8-16-12-18-14/h7-8,11-12H,1-6,9-10H2,(H,15,17)(H,16,18) |
InChI-Schlüssel |
ULGOCIZWLIKJNH-UHFFFAOYSA-N |
Kanonische SMILES |
C1CN(CCCN(C1)CC2=CN=CN2)CC3=CN=CN3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-{2-[(1-Benzofuran-3(2H)-ylidene)methyl]prop-2-en-1-yl}piperidine](/img/structure/B14258328.png)
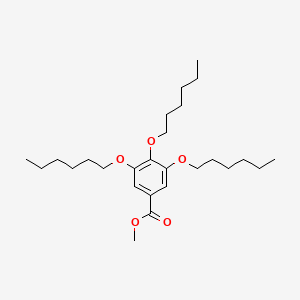
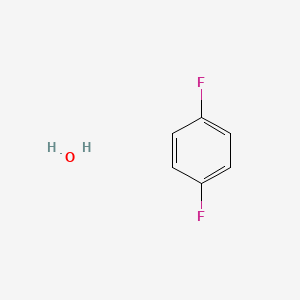
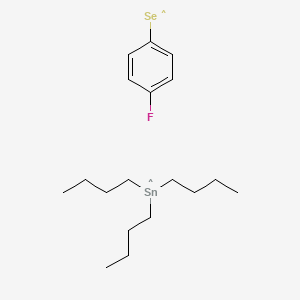
![N-[4-[4-(3-Chlorophenyl)-2-ethyl-1,3-thiazol-5-YL]-2-pyridyl]butyramide](/img/structure/B14258335.png)
![6-Chloro-N-[4-(3,5-dimethylphenyl)-5-(2-methyl-4-pyridyl)-1,3-thiazol-2-YL]nicotinamide](/img/structure/B14258350.png)
![Methyl 4-{(E)-[4-(diethylamino)phenyl]diazenyl}-3-nitrobenzoate](/img/structure/B14258365.png)
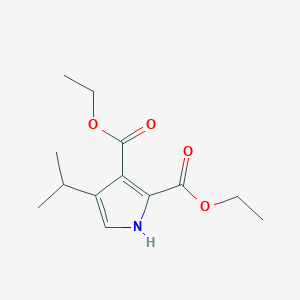
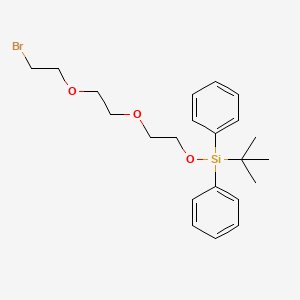
![(5S)-5-{[Bis(4-methoxyphenyl)(phenyl)methoxy]methyl}furan-2(5H)-one](/img/structure/B14258389.png)
